molecular formula C11H19NO5 B1529877 Methyl 2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetate CAS No. 1416323-08-4

Methyl 2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetate

Cat. No. B1529877
CAS RN: 1416323-08-4
M. Wt: 245.27 g/mol
InChI Key: AEEKGWYJXBGAMG-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetate, also known as MBOC-3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

  • Quantitative Analysis of tert-Butyloxycarbonyl Group in Amino Acid Derivatives :

    • Ehrlich-Rogozinski, 1974 described a method for quantitatively cleaving the tert-butyloxycarbonyl group from N-blocked amino acids and peptides, yielding protonated amino groups. This process is significant for accurate determination of tert-butyloxycarbonylderivatives in amino acid and peptide synthesis.
  • Conformation Studies in Crystalline State and Gas Phase :

    • Ejsmont, Gajda & Makowski, 2007 analyzed the structure of tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester in crystalline state and gas phase through X-ray diffraction and DFT calculations. Their work contributes to understanding the conformational behaviors of tert-butoxycarbonyl protected peptides.
  • Building Blocks for Cyclopropyl-Containing Amino Acids :

    • Limbach, Lygin, Es-Sayed & Meijere, 2009 demonstrated the use of methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate as a versatile building block for cyclopropyl-containing amino acids. Their study is significant in the field of peptidomimetics and amino acid synthesis.
  • Synthesis and Properties of Amino Acid-Based Polyacetylenes :

    • Gao, Sanda & Masuda, 2003 explored the synthesis of novel amino acid-derived acetylene monomers, including N-(tert-butoxycarbonyl)-l-alanine N‘-propargylamide. This research contributes to the development of polymers with specific structural and optical properties.
  • Synthesis of Spirocycles Containing Oxetane/Azetidine :

    • Jones, Proud & Sridharan, 2016 conducted a study on the synthesis of spirocycles containing oxetane/azetidine via silver-catalyzed 1,3-dipolar cycloaddition reactions. This research is pertinent to the synthesis of complex cyclic structures in medicinal chemistry.

properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8(9(13)15-4)7-5-16-6-7/h7-8H,5-6H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEKGWYJXBGAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1COC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201141873
Record name 3-Oxetaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetate

CAS RN

1416323-08-4
Record name 3-Oxetaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416323-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxetaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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